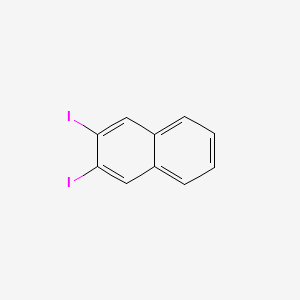

2,3-Diiodonaphthalene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-diiodonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWAIAGCHIYVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production of 2,3 Diiodonaphthalene

The preparation of 2,3-diiodonaphthalene in a practical and efficient manner has been a subject of specific synthetic studies. While early reports mentioned the compound, its synthesis was either not detailed or resulted in very low yields. For instance, an early attempt to synthesize this compound from 2,3-diaminonaphthalene (B165487) yielded a mere 0.5% of the desired product. Current time information in Bangalore, IN.sorbonne-universite.fr Another approach involved the cyclization of 2,3-bis(iodoethynyl)benzene. Current time information in Bangalore, IN.sorbonne-universite.fr

A significant advancement came with the development of a facile, two-step synthesis reported by Hellberg, Allared, and Pelcman in 2003. Current time information in Bangalore, IN. This method utilizes the propensity of the naphthalene (B1677914) bis(hexachlorocyclopentadiene) adduct to undergo electrophilic aromatic substitution at the β-position (C2/C3) rather than the more reactive α-position (C1/C4/C5/C8) of unsubstituted naphthalene. Current time information in Bangalore, IN.

The key steps of this synthesis are:

Iodination: The naphthalene-bis(hexachlorocyclopentadiene) adduct is iodinated using iodine in methanesulfonic acid. This reaction proceeds smoothly at room temperature to give the diiodo derivative in high yield. Current time information in Bangalore, IN.

Retro-Diels-Alder Reaction: The resulting diiodinated adduct is then subjected to a retro-Diels-Alder reaction. This is conveniently achieved through gradient sublimation, where heating the adduct under vacuum yields analytically pure this compound. Current time information in Bangalore, IN. This final step has reported yields ranging from 50-83%. sorbonne-universite.fr

This method provides a more practical and scalable route to this compound compared to previous multi-step or low-yielding procedures. Current time information in Bangalore, IN.

Chemical and Physical Properties

2,3-Diiodonaphthalene is a solid at room temperature with the chemical formula C₁₀H₆I₂. Its molecular weight is approximately 379.96 g/mol . nih.gov

Below is a table summarizing some of its key computed physical and chemical properties:

| Property | Value |

| Molecular Formula | C₁₀H₆I₂ |

| Molecular Weight | 379.96 g/mol |

| Exact Mass | 379.85590 Da |

| XLogP3 | 5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Data sourced from PubChem CID 10937756. nih.gov |

Structural Analysis

The molecular structure of 2,3-diiodonaphthalene consists of a planar naphthalene (B1677914) ring system with two iodine atoms substituted at the adjacent 2 and 3 positions. The presence of the bulky iodine atoms can influence the planarity and electronic distribution of the naphthalene core.

A search of the Cambridge Structural Database (CSD) reveals that the crystal structure of this compound has been determined (CCDC Number: 636727). nih.gov The crystal structure confirms the planar nature of the molecule, and the packing in the solid state is characterized by a herring-bone motif.

Chemical Reactivity and Participation in Organic Reactions

Direct Iodination Approaches

Directly introducing two iodine atoms onto the naphthalene (B1677914) core at the 2 and 3 positions is challenging due to the inherent reactivity of the naphthalene ring, which typically favors substitution at the α-positions (1, 4, 5, and 8). However, specific techniques have been developed to achieve the desired regioselectivity.

Achieving regioselective β,β'-disubstitution on a naphthalene ring requires circumventing the natural preference for α-substitution. A successful strategy involves using a naphthalene bis(hexachlorocyclopentadiene) adduct. tandfonline.comtandfonline.com This adduct undergoes electrophilic aromatic substitution preferentially at the β-position (C-2 and C-3) rather than the more reactive α-position seen in unsubstituted naphthalene. tandfonline.com This directing effect of the bulky adduct is crucial for the regioselective introduction of iodo groups. While various methods exist for iodinating aromatic compounds, many, like the Suzuki procedure, can require harsh conditions such as concentrated sulfuric acid for unactivated aromatics. tandfonline.com The naphthalene bis(hexachlorocyclopentadiene) adduct, however, shows limited solubility and reactivity under these conditions. A more effective medium for this specific iodination is methanesulfonic acid, which allows the reaction to proceed smoothly. tandfonline.com

Other regioselective iodination methods for activated arenes often employ reagents like triiodoisocyanuric acid (TICA), which can provide high yields of mono-iodinated products under mild conditions. semanticscholar.org For instance, the reaction of activated aromatic compounds with TICA in acetonitrile (B52724) typically results in highly regioselective iodination. semanticscholar.org However, for the specific synthesis of this compound, the Diels-Alder adduct strategy remains a key documented method.

A practical and convenient two-step synthesis for this compound has been developed that provides the compound in considerable amounts. tandfonline.comtandfonline.com This protocol avoids the extremely low yields of previous methods, such as one from 2,3-diaminonaphthalene (B165487) which produced only a 0.5% yield. tandfonline.com

The facile synthesis begins with the iodination of the naphthalene bis(hexachlorocyclopentadiene) adduct (1) in methanesulfonic acid. tandfonline.com The reaction uses periodic acid (H5IO6) and molecular iodine (I2) and proceeds at room temperature to afford the diiodo derivative (2) in high yield. tandfonline.com The second step is a retro-Diels-Alder reaction, which is performed in a gradient sublimation tube. tandfonline.comtandfonline.com Heating the diiodo adduct to 210°C under vacuum releases the desired this compound, which is deposited as analytically pure crystals. tandfonline.comtandfonline.com This method has been shown to produce yields ranging from 50% to 83%. tandfonline.comtandfonline.com

A similar reaction sequence starting from the commercially available 2-bromonaphthalene-bis(hexachlorocyclopentadiene) adduct can be used to produce 2-bromo-3-iodonaphthalene, a related compound. tandfonline.comtandfonline.com

Table 1: Facile Synthesis of this compound

| Step | Reactants | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Iodination | Naphthalene bis(hexachlorocyclopentadiene) adduct, I₂, H₅IO₆ | Methanesulfonic acid | Room temperature | Diiodo-adduct intermediate | High | tandfonline.com |

| 2. Retro-Diels-Alder | Diiodo-adduct intermediate | None (sublimation) | 210°C, vacuum (1.0–1.5 x 10⁻² mbar) | This compound | 50-83% | tandfonline.comtandfonline.com |

Precursor Synthesis and Transformation

An alternative to direct di-iodination is the synthesis and subsequent transformation of various naphthalene precursors. This includes the preparation of monohalogenated naphthalenes and the use of modern catalytic methods to construct the naphthalene scaffold.

Monohalogenated naphthalenes are crucial starting materials. 2-Bromonaphthalene, for example, can be synthesized from 2-aminonaphthalene via a diazonium reaction or from β-naphthol. orgsyn.org A method using triphenylphosphine (B44618) and bromine in acetonitrile converts β-naphthol to 2-bromonaphthalene. orgsyn.org The direct bromination of naphthalene often yields α-bromonaphthalene, but specific conditions can favor the 2-substituted isomer. orgsyn.org

The synthesis of 2-amino-1-iodonaphthalene has been achieved by the iodination of 2-naphthylamine (B18577) using a NaIO3/Na2SO3/HCl system. tandfonline.com It is crucial to correctly identify the regioisomer, as this reaction was initially reported to yield the 2-amino-3-iodonaphthalene (B185777) isomer. tandfonline.com Spectroscopic data confirmed the product as 2-amino-1-iodonaphthalene. tandfonline.com

Electrophilic cyclization presents a powerful method for synthesizing substituted naphthalenes. nih.gov A general approach involves the 6-endo-dig cyclization of arene-containing propargylic alcohols. nih.gov This methodology can produce a variety of substituted naphthalenes, including di-iodinated versions, under mild conditions using electrophiles like I2, ICl, Br2, or NBS. nih.govnih.gov

A recently developed strategy employs a silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols to produce dihalogenated naphthalenes. acs.orgacs.orgconsensus.app This method can generate both homo- and heterodihalogenated naphthalene derivatives. acs.orgnih.gov The proposed mechanism involves the formation of a bromoalkynol through Ag(I)-catalyzed halogenation, which then undergoes a 6-endo-dig cyclization initiated by the anti-attack of the aromatic ring. acs.org Subsequent dehydration yields the final dihalonaphthalene product. acs.org This approach is notable for its tolerance of various functional groups. acs.orgnih.gov

Table 2: Electrophilic Cyclization for Dihalonaphthalene Synthesis

| Substrate Type | Reagents/Catalyst | Key Transformation | Products | Reference |

|---|---|---|---|---|

| Arene-containing propargylic alcohols | I₂, ICl, Br₂, NBS | 6-endo-dig electrophilic cyclization | Substituted halonaphthalenes | nih.gov |

| Aryl propargyl alcohols | Iodine | Electrophilic iodocyclization | 2,3-Diiodinated naphthalenes | nih.gov |

| Terminal alkynols | NBS or ICl, Ag(I) catalyst | Silver-catalyzed halogenation and electrophilic cyclization | Homo/heterodihalogenated naphthalenes | acs.orgacs.orgconsensus.app |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex aromatic systems. While not a direct synthesis of this compound, these methods are used to elaborate dihalonaphthalene precursors into more complex structures. For instance, Pd-catalyzed cascade reactions involving an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation can be used to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. beilstein-journals.org

Similarly, palladium catalysis is employed in the synthesis of 2,3-disubstituted indoles from ortho-alkynylanilines and arylsiloxanes, showcasing the power of this approach in building fused ring systems. rsc.org Flexible and convergent routes to 2,3-disubstituted benzo[b]thiophenes have been developed using sequential palladium-mediated coupling of o-bromoiodobenzenes, which then undergo iodocyclization. acs.org These examples highlight the versatility of palladium catalysis in transforming halogenated naphthalene and related aromatic scaffolds into diverse and complex molecules.

Carbon-Carbon Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. eie.gr this compound serves as an excellent starting material for these transformations, enabling the introduction of various organic fragments onto the naphthalene scaffold.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions. rsc.org Several key palladium-catalyzed methods have been successfully applied to this compound and its derivatives.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. libretexts.org

In the context of diiodonaphthalenes, the Suzuki-Miyaura reaction allows for the introduction of aryl or vinyl groups. For instance, the coupling of 2,3-diiodonaphthoquinone with arylboronic acids has been demonstrated as a pathway to symmetrically bisubstituted naphthoquinones. sorbonne-universite.fr Similarly, 2-hydroxy-3-iodonaphthalene-1,4-dione undergoes Suzuki-Miyaura coupling with arylboronic acids to yield 2-hydroxy-3-arylnaphthalene-1,4-diones, which are analogues of the natural product lapachol (B1674495) and exhibit antineoplastic and antileishmanial activities. scielo.br

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Diiodonaphthoquinone | Arylboronic Acid | Pd Catalyst | Base | Symmetric Bisubstituted Naphthoquinone | - | sorbonne-universite.fr |

Data in the table is illustrative and based on reported reaction types. Specific yields and conditions can vary.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wikipedia.org This reaction is known for its broad scope, as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the high toxicity of organotin reagents. wikipedia.org

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A variety of aryl, vinyl, and acyl halides can be used as electrophiles. libretexts.org While specific examples with this compound are less commonly detailed in general literature, the reactivity of aryl iodides in Stille couplings is well-established, suggesting its applicability. libretexts.orgconicet.gov.ar The sequence of SRN1 reaction followed by palladium-catalyzed Stille coupling is a powerful synthetic tool for creating complex aromatic compounds. conicet.gov.ar

Table 2: General Scheme of Stille Coupling

| Reactant 1 (Organohalide) | Reactant 2 (Organostannane) | Catalyst | Product |

|---|

This table represents the general transformation in a Stille coupling reaction.

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org

The reaction typically employs a palladium catalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a base. wikipedia.org Aryl iodides are highly reactive substrates in Heck reactions. nih.gov For example, the reaction of 1-iodonaphthalene (B165133) with allenes under Heck conditions yields substituted 1,3-dienes with good yields and stereoselectivity. nih.gov While direct examples with this compound are specific to research studies, the established reactivity of iodo-naphthalenes in Heck reactions indicates its potential for undergoing similar transformations to introduce alkenyl substituents. nih.govsemanticscholar.org

Beyond palladium, other transition metals like nickel and copper also catalyze important cross-coupling reactions. rsc.orgnih.gov Nickel catalysts, for instance, are promising for coupling more challenging substrates and are thought to operate through mechanisms distinct from palladium, potentially involving one-electron redox processes. nih.gov Nickel-catalyzed Heck reactions have been developed as a more sustainable alternative to palladium-catalyzed processes for certain substrates. researchgate.net

Copper-catalyzed reactions, such as the Sonogashira coupling (palladium/copper co-catalyzed), are used to form C-C bonds between aryl halides and terminal alkynes. rsc.org These alternative metal-catalyzed reactions expand the synthetic chemist's toolbox for modifying dihalogenated aromatic compounds like this compound.

C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, streamlining synthetic pathways. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

In the context of naphthalenes and other arenes, palladium-catalyzed C-H activation can lead to the formation of new C-C bonds. beilstein-journals.org The strategy often employs a directing group to control the regioselectivity of the C-H bond cleavage. nih.govsigmaaldrich.com For example, palladium-catalyzed intramolecular C-H activation following an initial Suzuki coupling with 1,8-dibromonaphthalene (B102958) has been used to synthesize fluoranthene (B47539) derivatives. beilstein-journals.org While specific C-H activation strategies for this compound are highly specialized, the principles of directed C-H functionalization are broadly applicable to substituted aromatic systems. nih.govsigmaaldrich.comnih.gov This methodology offers a modern and efficient approach to building molecular complexity from relatively simple precursors. acs.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Typically, this mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov

While the naphthalene ring itself is electron-rich, and this compound lacks strong activating groups, the iodine atoms can still be displaced by potent nucleophiles. evitachem.com The high polarizability and the relative weakness of the C–I bond facilitate these transformations. Reactions may proceed through an alternative SRN1 (radical-nucleophilic aromatic substitution) mechanism, which involves radical and radical anion intermediates and does not require strong ring activation by electron-withdrawing groups. researchgate.netresearchgate.net

Common nucleophiles that can participate in substitution reactions with aryl iodides include thiolates, alkoxides, and amines. The substitution can occur in a stepwise manner, allowing for the potential synthesis of mono- or di-substituted naphthalene derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Thiolate | Sodium thiophenoxide (PhSNa) | 2,3-Bis(phenylthio)naphthalene |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2,3-Dimethoxynaphthalene |

| Amine | Sodamide (NaNH₂) | Naphthalene-2,3-diamine |

| Cyanide | Copper(I) cyanide (CuCN) | Naphthalene-2,3-dicarbonitrile |

Heterocycle Annulation and Ring-Forming Reactions

The ortho-disposition of the two iodine atoms in this compound provides an ideal template for the construction of fused heterocyclic systems through annulation reactions. These reactions typically involve a double substitution or a sequence of coupling and cyclization steps to build a new ring onto the naphthalene framework.

Fused thiophene (B33073) derivatives can be synthesized from ortho-dihaloarenes by reaction with a sulfur source. A common and efficient method involves the reaction of this compound with sodium sulfide (B99878) (Na₂S). This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces both iodine atoms to form the fused naphtho[2,3-b]thiophene (B1219671) ring system. Alternatively, transition-metal-catalyzed coupling reactions with sulfur-containing reagents can achieve similar transformations. researchgate.netorganic-chemistry.org

Table 2: Representative Synthesis of Naphtho[2,3-b]thiophene

| Reactant | Reagent | Catalyst/Conditions | Product |

| This compound | Sodium sulfide (Na₂S) | DMF, heat | Naphtho[2,3-b]thiophene |

| This compound | 1,2-Ethanedithiol | CuI, K₂CO₃, Dioxane, heat | 2,3-Dihydronaphtho[2,3-b] researchgate.netdithiine |

The construction of an indole (B1671886) ring fused to the naphthalene core can be achieved through palladium-catalyzed domino reactions. scholaris.ca A versatile strategy is the annulation of this compound with primary amines and an internal alkyne. This process, often referred to as a Larock-type indole synthesis, involves a sequence of Sonogashira coupling, migratory insertion, and reductive elimination steps to build the complex heterocyclic framework of naphtho[2,3-e]indole. Another approach involves the initial formation of a 2-amino-3-alkynylnaphthalene intermediate, which then undergoes an intramolecular cyclization to yield the fused indole system. researchgate.net

The synthesis of fused pyrrole (B145914) systems from this compound can be accomplished using strategies analogous to the Paal-Knorr pyrrole synthesis. wikipedia.orgpharmaguideline.com This requires the initial conversion of this compound into a 1,4-dicarbonyl precursor. This transformation can be achieved via a palladium-catalyzed coupling reaction. For example, a Stille coupling with tributyl(1-ethoxyvinyl)stannane, followed by acidic hydrolysis, yields naphthalene-2,3-dicarbaldehyde (B13756) or a related diketone. This diketone can then be condensed with ammonia (B1221849) or a primary amine to furnish the fused pyrrole, a naphtho[2,3-f]pyrrole derivative. organic-chemistry.org

Table 3: Two-Step Synthesis of a Fused Pyrrole Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | 1. Tributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₄ 2. HCl (aq) | Naphthalene-2,3-dicarbaldehyde |

| 2 | Naphthalene-2,3-dicarbaldehyde | Ammonium acetate (NH₄OAc), Acetic acid, heat | 1H-Naphtho[2,3-f]isoindole |

Derivatization for Functional Group Interconversion

Functional group interconversion is the process of converting one functional group into another. slideshare.netic.ac.uk For this compound, the primary route for derivatization is through transition-metal-catalyzed cross-coupling reactions, where the iodine atoms are replaced with new carbon, nitrogen, or oxygen-based functionalities. These reactions provide powerful tools for elaborating the molecular structure.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds, yielding 2,3-diaryl or 2,3-divinylnaphthalenes.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, producing 2,3-dialkynylnaphthalenes, which are valuable precursors for larger conjugated systems.

Heck Coupling: Reaction with alkenes to form 2,3-divinylnaphthalene derivatives.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, leading to naphthalene-2,3-diamines or related derivatives.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

These reactions can often be performed selectively, allowing for either mono- or di-functionalization by controlling the stoichiometry and reaction conditions.

Table 4: Key Functional Group Interconversions via Cross-Coupling Reactions

| Reaction Name | Reagent Type | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | Vinyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Amino |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl/Vinyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The symmetry of the molecule dictates that there will be two sets of chemically equivalent protons. The protons at positions 1 and 4 (H-1/H-4) and the protons at positions 5, 6, 7, and 8 (H-5/H-6/H-7/H-8) will give rise to separate signals. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atoms and the anisotropic effects of the naphthalene ring system. Protons closer to the iodine substituents are expected to be deshielded and resonate at a lower field (higher ppm value). For instance, in related diiodo-naphthalene isomers like 2,7-diiodonaphthalene, protons adjacent to the iodine atoms resonate in the range of δ 7.8–8.2 ppm, while those in meta positions appear further upfield at δ 7.3–7.6 ppm. vulcanchem.com

A typical ¹H NMR spectrum of a naphthalene derivative will show complex splitting patterns due to proton-proton couplings. These couplings provide valuable information about the connectivity of the protons in the ring system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, due to molecular symmetry, five distinct signals are expected for the ten carbon atoms. The carbons directly bonded to the iodine atoms (C-2 and C-3) will be significantly shifted due to the heavy atom effect of iodine. bhu.ac.in The remaining signals will correspond to the other non-equivalent carbons in the naphthalene ring system (C-1/C-4, C-4a/C-8a, C-5/C-8, and C-6/C-7). The chemical shifts in ¹³C NMR are a sensitive indicator of the electronic environment of each carbon atom. Generally, carbons in aromatic systems appear in the range of 110-150 ppm. bhu.ac.in

| Carbon Position | Expected Chemical Shift Range (ppm) |

| C-2, C-3 | Affected by heavy atom effect |

| C-1, C-4 | ~130-140 |

| C-4a, C-8a | ~130-135 |

| C-5, C-8 | ~125-130 |

| C-6, C-7 | ~125-130 |

Note: The expected chemical shift ranges are based on general values for substituted naphthalenes and may vary for this compound.

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.netlibretexts.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in elucidating complex molecular structures.

COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the naphthalene rings. libretexts.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems across the molecule. universiteitleiden.nl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. utdallas.edu The IR spectrum of this compound will primarily show absorptions characteristic of an aromatic system.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-I stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is unique for each molecule and can be used for definitive identification by comparison with a reference spectrum. utdallas.edu For a derivative of this compound, such as 2-amino-3-iodonaphthalene, additional bands corresponding to the N-H stretching of the amino group would be observed.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-I Stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edulibretexts.org Aromatic compounds like naphthalene and its derivatives exhibit characteristic absorption bands in the UV region due to π→π* transitions of the conjugated system. azooptics.com The UV-Vis spectrum of this compound is expected to show multiple absorption bands. For instance, a related compound, 2,3-diaminonaphthalene, shows absorption bands at 230 nm and 288 nm, which are attributed to the π-π* transitions of the naphthalene aromatic rings. researchgate.net The introduction of iodine atoms can cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted naphthalene.

The shape and position of the absorption bands can be influenced by the solvent and the presence of other functional groups in derivatives. azooptics.com

| Transition Type | Expected λmax (nm) |

| π→π* | 220 - 350 |

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. wpmucdn.com For this compound (C₁₀H₆I₂), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The calculated molecular weight of this compound is approximately 379.97 g/mol . nih.gov The exact mass is 379.85590 Da. nih.gov

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of iodine, which has a single stable isotope (¹²⁷I). The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for aromatic compounds involve the loss of substituents and the cleavage of the aromatic ring system.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₆I₂ | 379.97 nih.gov |

| 2-Iodonaphthalene | C₁₀H₇I | 254.07 nih.gov |

| 2,3-Dibromonaphthalene (B89205) | C₁₀H₆Br₂ | 285.96 nist.gov |

| 2,3-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.20 |

| 2-Amino-3-iodonaphthalene | C₁₀H₈IN | 269.08 |

Advanced Spectroscopic Methods (e.g., X-ray Diffraction)

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. In the study of this compound and its derivatives, single-crystal X-ray diffraction has been instrumental in elucidating their precise molecular geometries, intermolecular interactions, and crystal packing arrangements. This powerful analytical method provides definitive structural information that complements and validates findings from other spectroscopic techniques.

The fundamental principle of X-ray crystallography lies in the diffraction of an X-ray beam by the electron clouds of atoms arranged in a regular, repeating lattice of a crystal. By analyzing the angles and intensities of the diffracted beams, a detailed three-dimensional map of the electron density within the crystal can be constructed. From this electron density map, the positions of individual atoms can be determined with high precision, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Crystallographic Analysis of this compound

The solid-state structure of this compound has been meticulously characterized using single-crystal X-ray diffraction. These studies reveal that the molecule is planar, a characteristic feature of the naphthalene core. The crystal structure is distinguished by a herringbone packing motif, a common arrangement for aromatic molecules where adjacent molecules are oriented in a "T-shaped" manner relative to one another.

A significant aspect of the crystal packing is the presence of weak intermolecular interactions involving the iodine atoms. researchgate.net Specifically, I···I interactions are observed, which play a crucial role in stabilizing the crystal lattice. researchgate.net The analysis of the electronic structure of iodonaphthalene molecules has indicated the presence of intramolecular steric repulsions and through-space interactions between the vicinal iodine atoms. researchgate.net

Detailed crystallographic data for this compound, as well as its chloro- and bromo-derivatives, are presented in the table below. The isostructural nature of 2,3-dichloronaphthalene (B20057) and 2,3-dibromonaphthalene is evident from their identical space groups and similar unit cell parameters. rsc.org

Interactive Crystallographic Data Table for 2,3-Dihalonaphthalenes

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| This compound | C₁₀H₆I₂ | Monoclinic | P2₁/c | 11.692(3) | 7.545(3) | 20.193(5) | 90 | 1781.3(10) | 4 | rsc.org |

| 2,3-Dibromonaphthalene | C₁₀H₆Br₂ | Monoclinic | P2₁/c | 11.631(3) | 7.417(2) | 19.691(4) | 90 | 1698.7(7) | 4 | rsc.org |

| 2,3-Dichloronaphthalene | C₁₀H₆Cl₂ | Monoclinic | P2₁/c | 11.631(3) | 7.417(2) | 19.691(4) | 90 | 1698.7(7) | 4 | rsc.org |

This table is based on data from Białkowska et al. (2017). rsc.org

Structural Insights from Derivatives

The study of derivatives provides valuable insights into the effects of substituent changes on the crystal packing and intermolecular interactions. The X-ray crystallographic studies of 2,3-dichloronaphthalene (2,3-DCN) and 2,3-dibromonaphthalene (2,3-DBN) have shown that these molecules are also planar and crystallize in a herringbone pattern, similar to the parent iodo-compound. rsc.org In the case of 2,3-dibromonaphthalene, the crystal structure is stabilized by a combination of C–H···Br and Br···Br interactions, as well as C–H···π contacts. rsc.org The isostructural nature of the chloro- and bromo-derivatives suggests that the packing is largely governed by the shape of the naphthalene core and the herringbone arrangement, with the halogen atoms playing a secondary but important role in fine-tuning the intermolecular forces. rsc.org

The ability to obtain high-quality single crystals is a prerequisite for X-ray diffraction analysis. For the dihalo-naphthalenes mentioned, single crystals were successfully grown from zone-refined material by sublimation. rsc.org The resulting detailed structural information is crucial for understanding the material's properties and for the rational design of new functional materials based on the 2,3-disubstituted naphthalene scaffold.

Quantum Chemical Calculations

Quantum chemical calculations have been employed to understand the nuances of this compound's structure and properties. researchgate.net These calculations, which solve the Schrödinger equation for the molecule, offer insights into intramolecular interactions and electronic characteristics. researchgate.netresearchgate.net Both semi-empirical and more rigorous ab initio methods have been utilized to model the system. researchgate.net

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of many-body systems, including organic molecules. wikipedia.org It is a computational quantum mechanical modeling method that uses the electron density to determine the properties of a system. wikipedia.org For this compound, DFT calculations have been instrumental in determining its molecular geometry, partial atomic charges, and standard thermodynamic properties. researchgate.net

The electronic structure of diiodonaphthalenes has been a subject of interest, with studies focusing on the influence of the iodine substituents on the naphthalene π-system. researchgate.net The analysis of the electronic structure of iodonaphthalene molecules has revealed the presence of intramolecular steric repulsions. researchgate.net

Quantum chemical calculations, including DFT, are used to analyze the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity and electronic properties of the molecule. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. While specific HOMO and LUMO energy values for this compound are not detailed in the provided search results, DFT calculations are the standard approach for obtaining this information. The electronic structure of isomeric di-iodonaphthalenes has been investigated, highlighting the role of intramolecular iodine-iodine interactions and the topology of iodine substitution. researchgate.net

DFT methods are widely used for geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. molcas.org For this compound, quantum chemistry calculations have been used to determine its optimized molecular geometry. researchgate.net The molecule is planar, and its atoms are packed in a herring-bone motif in the crystal structure. researchgate.net The optimization process ensures that the calculated structure corresponds to an energy minimum on the potential energy surface. molcas.org

Below is a table of selected optimized geometric parameters for this compound based on computational studies.

| Parameter | Description | Value |

| C-I Bond Length | The distance between a carbon atom of the naphthalene ring and an iodine atom. | Specific values from DFT calculations for this compound are determined through geometry optimization routines. |

| C-C Bond Length | The distances between carbon atoms within the naphthalene fused ring system. | These lengths vary slightly depending on their position in the aromatic system. |

| C-H Bond Length | The distance between a carbon atom of the naphthalene ring and a hydrogen atom. | Typically around 1.08 Å in aromatic systems. |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-C-I). | These are optimized to minimize the molecule's energy. |

| Dihedral Angles | The angles between planes defined by four atoms, which determine the planarity of the molecule. | For this compound, the naphthalene core is expected to be planar. |

Partial atomic charges describe the distribution of electrons within a molecule and are crucial for understanding intermolecular interactions. mdpi.com These charges are not physical observables but are derived from various computational schemes. mdpi.com Methods like Mulliken population analysis, Natural Population Analysis (NPA), and those that fit charges to reproduce the molecular electrostatic potential (ESP) are commonly used. mdpi.com

For this compound, DFT calculations have been used to determine the partial atomic charges on its constituent atoms. researchgate.net The electrostatic potential is a key property that governs how a molecule interacts with other charged or polar species. Models such as the restrained electrostatic potential (RESP) have been developed to derive atomic charges that accurately represent the ESP. bohrium.com The distribution of partial charges in this compound is significantly influenced by the high electronegativity of the iodine atoms, which leads to a complex electrostatic potential map.

| Atom | Typical Expected Partial Charge |

| Iodine (I) | Negative |

| Carbon (C) bonded to I | Positive |

| Other Carbon (C) atoms | Varying small positive or negative charges |

| Hydrogen (H) | Positive |

Note: The table reflects general expectations based on electronegativity. Precise values are obtained from specific charge models (e.g., Mulliken, CHELPG, CM5) within a DFT calculation. researchgate.net

DFT calculations can be used to predict the standard thermodynamic properties of molecules, such as the heat of formation (ΔHf), entropy (S), and heat capacity (Cv). openmopac.net These properties are essential for understanding the stability and reactivity of a compound under various conditions. openmopac.net For this compound, its standard thermodynamic properties have been determined through DFT quantum chemistry calculations. researchgate.net

The heat of formation is defined as the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. openmopac.net Computational methods calculate the total energy of the optimized molecule, which can then be related to the heat of formation through established thermochemical schemes. openmopac.net

| Thermodynamic Property | Description |

| Heat of Formation (ΔHf) | The enthalpy change when the molecule is formed from its elements in their standard states. |

| Standard Entropy (S°) | A measure of the randomness or disorder of the molecule at a standard state. |

| Heat Capacity (Cv or Cp) | The amount of heat required to raise the temperature of the substance by one degree. |

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation. wikipedia.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, providing more accurate results, albeit at a higher computational cost. wikipedia.org

For this compound, ab initio calculations have been performed and compared with the spectra of related compounds. researchgate.net These higher-level calculations are crucial for accurately describing systems where electron correlation is significant, such as in molecules containing heavy atoms like iodine. They provide a benchmark for results obtained from more computationally efficient methods like DFT. Comparing results from different levels of theory helps to validate the computational models and provides a deeper understanding of the molecule's properties. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govdovepress.com These simulations can provide detailed information about the conformational dynamics and intermolecular interactions that govern the macroscopic properties of materials. mdpi.comnih.gov In the context of this compound, MD simulations can elucidate how individual molecules interact with each other in the solid state and in solution.

The crystal structure of this compound reveals that the molecules are planar and pack in a herringbone motif. researchgate.net This packing is distinct from other diiodonaphthalene isomers, such as 1,5-diiodonaphthalene, which exhibits a T-shaped edge-to-face packing, and 1,8-diiodonaphthalene, which shows π-π stacking. csu.edu.au The intermolecular interactions in solid this compound are primarily weak van der Waals forces and I···I non-bonding interactions. csu.edu.au

MD simulations can be employed to model these interactions and understand their influence on the crystal packing and physical properties of this compound. researchgate.net By simulating the movement of a collection of this compound molecules, researchers can analyze the stability of different packing arrangements and predict properties such as lattice energy and mechanical stability. nih.gov These simulations often start from an initial structure, which can be obtained from experimental data or computational modeling, and then calculate the forces between atoms to predict their subsequent motion. dovepress.com

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. rsc.orgechemcom.commdpi.comrsc.orgnih.gov These methods can calculate the electronic structure of molecules, identify reactive sites, and determine the energy barriers associated with chemical reactions. rsc.org

For this compound, computational models can predict its behavior in various chemical transformations. For instance, in cross-coupling reactions, which are common for aryl halides, DFT calculations can help understand the oxidative addition and reductive elimination steps involving a metal catalyst. acs.org By modeling the energies of intermediates and transition states, researchers can predict the feasibility of a reaction and the likely products. rsc.orgdbatu.ac.in

Computational studies can also shed light on the regioselectivity of reactions involving this compound. For example, in reactions where substitution at different positions on the naphthalene ring is possible, DFT can be used to calculate the activation energies for each pathway, thereby predicting the most favorable product. chalmers.se The accuracy of these predictions can be enhanced by considering solvent effects and using appropriate levels of theory and basis sets. rsc.org The insights gained from these computational studies are valuable for designing efficient synthetic routes to new this compound derivatives. frontiersin.org

Computational Design of Novel this compound-Based Materials

The computational design of new materials is a rapidly growing field that leverages theoretical models to predict the properties of yet-to-be-synthesized compounds. d-nb.infomdpi.com By starting with a known molecular scaffold like this compound, computational methods can be used to explore how chemical modifications will affect its properties, leading to the design of novel materials for specific applications.

For example, by computationally screening different functional groups that could be attached to the this compound core, it is possible to identify derivatives with enhanced electronic or optical properties. chemrxiv.org DFT and time-dependent DFT (TD-DFT) calculations can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in organic electronics. rsc.orgruc.dk These calculations can guide the synthesis of new materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, computational approaches can be used to design self-assembling materials based on this compound. By understanding the intermolecular interactions, as discussed in the molecular dynamics section, it is possible to design molecules that will spontaneously form well-ordered structures, such as liquid crystals or porous frameworks. pnas.orgmdpi.com Machine learning algorithms are also emerging as powerful tools in materials design, capable of learning from existing data to predict the properties of new compounds and accelerate the discovery of novel materials. chemrxiv.org

Applications in Advanced Materials Science and Organic Electronics

Precursors for Organic Semiconductor Materials

2,3-Diiodonaphthalene serves as a foundational molecule for the synthesis of larger, more complex organic semiconductors. The iodine atoms at the 2 and 3 positions are excellent leaving groups in cross-coupling reactions, facilitating the attachment of various aromatic and heteroaromatic units to build extended π-conjugated frameworks.

While many synthetic routes to DNTT, a high-performance organic semiconductor, traditionally start from precursors like 2-methoxynaphthalene, the use of dihalogenated naphthalenes is a key strategy in the synthesis of related fused aromatic systems. Palladium-catalyzed reactions involving precursors such as diiodonaphthalenes are instrumental in constructing the fused thiophene (B33073) rings that are characteristic of DNTT and its derivatives. These materials are known for their high charge carrier mobility and excellent stability, making them prime candidates for high-performance OFETs.

Dithieno[3,2-b:2′,3′-d]thiophene (DTT) is another important class of organic semiconductor whose synthesis can conceptually involve naphthalene-based precursors. The creation of such fused thiophene systems often relies on the strategic placement of reactive handles, like iodine atoms, on an aromatic core. The development of novel π-conjugated systems based on the naphthalene (B1677914) scaffold allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are critical for their application in electronic devices. For instance, various naphthalene derivatives have been synthesized and incorporated into organic semiconductors, demonstrating the versatility of the naphthalene core in creating materials for optoelectronic applications.

Components in Organic Electronic Devices

The organic semiconductors derived from this compound are integral components in a range of organic electronic devices. Their performance in these devices is directly related to their molecular structure, which influences their charge transport characteristics, light absorption, and emission properties.

Organic Field-Effect Transistors are fundamental components of modern flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Materials derived from naphthalene precursors, such as DNTT and its analogues, have demonstrated exceptional performance in OFETs.

| Semiconductor Material | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| DNTT Derivative | Top-Contact, Bottom-Gate | up to 8.0 | > 10^7 |

| DTT Derivative | Top-Contact, Bottom-Gate | 0.10 | ~10^7 |

| Naphthalene Derivative (DSN) | - | 0.53 | - |

The high mobility and on/off ratios of these materials are attributed to their ordered molecular packing in the solid state, which facilitates efficient intermolecular charge hopping.

In Organic Light-Emitting Diodes, organic materials are used to generate light upon the application of an electric field. The color and efficiency of the emitted light are dependent on the electronic properties of the emitter and host materials. Naphthalene-based materials, including those with fused thiophene structures like DTT, have been investigated for their potential in OLEDs. wikipedia.org The rigid and planar structure of these molecules can lead to high photoluminescence quantum yields and good thermal stability, which are crucial for long-lasting and efficient OLED devices. For example, some naphthalene imide derivatives have been used in high-performance red-TADF OLED emitters, achieving high external quantum efficiencies. beilstein-journals.org

| OLED Emitter Material | Emission Color | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) |

|---|---|---|---|

| NMI-Ind-PTZ (Naphthalene Imide Derivative) | Red | 23.6% | 38,000 |

Organic photovoltaics, or organic solar cells, utilize organic semiconductors to convert sunlight into electricity. The efficiency of an OPV device is determined by factors such as the light absorption range of the donor and acceptor materials, their relative energy levels, and the charge transport properties of the blend. DTT-based copolymers have been synthesized and used as donor materials in polymer solar cells. biointerfaceresearch.com The extended π-conjugation and tunable bandgaps of these materials make them suitable for absorbing a broad range of the solar spectrum and facilitating efficient charge separation and transport.

| OPV Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

|---|---|---|---|---|

| DTP-based copolymer | PC70BM | 4.81% | 0.67 V | 12.57 mA/cm² |

Development of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-conjugated systems endow them with unique optical and electronic properties, making them significant targets in materials science. The synthesis of large and complex PAHs often relies on "bottom-up" approaches, where smaller aromatic fragments are coupled together. In this context, this compound serves as a valuable and versatile building block.

The two iodine substituents on the naphthalene core are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling (using organoboron reagents) and the Stille coupling (using organotin reagents) are instrumental in modern synthetic organic chemistry for constructing biaryl compounds and more extended aromatic systems. nih.govresearchgate.net

The strategic placement of the iodine atoms at the 2 and 3 positions of the naphthalene ring allows for linear annulation, extending the aromatic system in a well-defined direction. This makes this compound a suitable precursor for creating larger, more complex, and structurally precise PAHs. For instance, it can be envisaged to undergo a double Suzuki coupling reaction with a diboronic acid to form a new polycyclic system, a strategy that has been successfully employed for other dihaloaromatic precursors to create complex PAHs like dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalenes. researchgate.net The resulting larger PAHs are investigated for their potential applications as components of organic electronic devices or as molecular models for sections of graphene. researchgate.net

Polymer Chemistry Applications

Monomers for Conducting Polymers

Conducting polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical characteristics of conventional polymers. researchgate.netresearchgate.net The synthesis of these materials typically involves the polymerization of monomeric units that have conjugated π-systems. While this compound is not typically polymerized directly, it serves as a crucial starting material for the synthesis of more complex monomers that are subsequently used in the production of conducting polymers.

The di-iodo functionality allows for the introduction of other chemical groups onto the naphthalene core through cross-coupling reactions. This versatility enables chemists to design and construct specialized monomers with tailored electronic properties. For example, this compound can be transformed into derivatives like 2,3-dialkoxynaphthalene, which can then be functionalized further to create a monomer suitable for polymerization. mdpi.com The resulting polymers, incorporating the naphthalene unit, can exhibit desirable properties for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov

Incorporation into Oligomers and Conjugated Polymer Backbones

The naphthalene moiety, with its extended π-system compared to a simple benzene (B151609) ring, is an attractive component for the backbone of conjugated oligomers and polymers. Its incorporation can influence the material's electronic and photophysical properties. The 2,3-disubstituted naphthalene unit, in particular, has been explored as a building block, although it has been studied less extensively than other isomers. mdpi.com

A notable example is the synthesis of the donor-acceptor conjugated polymer PEHONDTBT , which incorporates a 2,3-bis(2-ethylhexyloxy)naphthalene (a derivative of this compound) unit into its backbone. mdpi.comnih.gov This polymer was synthesized for the first time using Direct Arylation Polymerization (DAP), a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille polycondensation. mdpi.com The DAP method allows for the formation of C-C bonds between aromatic units without the need for pre-functionalized organometallic reagents. nih.gov

In the synthesis of PEHONDTBT, a monomer based on 2,3-dialkoxynaphthalene was co-polymerized with 2,1,3-benzothiadiazole, a well-known electron-acceptor unit. mdpi.com The research demonstrated that the DAP protocol could produce the polymer in good yield and with a molecular weight comparable to or even higher than that obtained through Suzuki polycondensation. nih.gov The properties of the resulting polymer underscore the utility of the 2,3-dialkoxynaphthalene unit in creating new materials for organic electronics.

| Polymer Name | Synthetic Method | Monomers | Number Average Molecular Weight (Mn) (kDa) | Dispersity (Đ) | Optical Bandgap (eV) |

|---|---|---|---|---|---|

| PEHONDTBT | Direct Arylation Polymerization (DAP) | 2,3-bis(2-ethylhexyloxy)naphthalene-based unit and 2,1,3-benzothiadiazole-based unit | 15.1 | 2.8 | 1.85 |

| PEHONDTBT | Suzuki Polycondensation (SPC) | 2,3-bis(2-ethylhexyloxy)naphthalene-based unit and 2,1,3-benzothiadiazole-based unit | 9.4 | 1.9 | 1.86 |

Data sourced from research on the synthesis and characterization of PEHONDTBT. mdpi.comnih.gov

The inclusion of the bulky 2,3-dialkoxynaphthalene unit influences the polymer's conformation. Theoretical calculations have shown that steric hindrance between the hydrogen atoms at the 5 and 8 positions of the naphthalene ring and the adjacent thiophene units can cause a twist in the polymer backbone, which can affect the extent of electronic conjugation. nih.gov

Precipitation Polymerization Techniques for Controlled Architectures

Precipitation polymerization is a method used to produce polymer particles of uniform size. nih.gov The process begins with a homogeneous solution of monomer and initiator in a solvent in which the resulting polymer is insoluble. taylorandfrancis.com As polymerization proceeds, the polymer chains precipitate out of the solution to form particles. This technique is advantageous as it often does not require surfactants or stabilizers, leading to purer polymer products. taylorandfrancis.com

Currently, there is no available scientific literature detailing the use of this compound specifically in precipitation polymerization techniques. This method is typically employed for the polymerization of vinyl monomers, acrylates, and styrenes to create well-defined polymer microspheres or nanoparticles, and is not a common method for the synthesis of conjugated polymers from dihaloaromatic precursors. nih.gov

Role in Catalysis and Ligand Synthesis

Precursors for Catalyst Ligands

Dihaloaromatic scaffolds are fundamental building blocks in the synthesis of a wide array of ligands crucial for catalysis. The two iodine substituents on the naphthalene (B1677914) core of 2,3-diiodonaphthalene offer reactive sites for the introduction of various functionalities, which can be tailored to create ligands with specific steric and electronic properties.

Chiral Ligand Synthesis

The synthesis of chiral ligands is paramount for asymmetric catalysis, enabling the production of enantiomerically pure compounds. While there are no specific examples detailing the use of this compound for this purpose, its rigid naphthalene backbone could, in principle, be elaborated into chiral structures. A common strategy involves the introduction of chiral phosphine (B1218219) or amine groups at the 2 and 3 positions. For instance, a theoretical synthetic route could involve a double cross-coupling reaction with a chiral phosphine precursor. However, no such synthesis originating from this compound has been reported.

Phosphine and Other Ligand Derivatization

Phosphine ligands are ubiquitous in organometallic catalysis due to their strong coordination to metal centers and the tunability of their electronic and steric properties. This compound could theoretically serve as a precursor for diphosphine ligands. A potential, though undocumented, synthetic pathway would involve a metal-catalyzed phosphination reaction, such as a nickel- or palladium-catalyzed coupling with a diarylphosphine. This would lead to the formation of a C2-symmetric diphosphine ligand. Despite the feasibility of such a transformation, the scientific literature does not currently contain specific examples of this derivatization.

Participation in Metal-Catalyzed Organic Reactions (as reactant or intermediate)

Aryl iodides are highly reactive substrates in a variety of metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to a low-valent metal center. Consequently, this compound is an excellent candidate for participation in such reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed reactions where this compound could act as a reactant include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds.

Heck-Mizoroki Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Coupling with amines.

Table 1: Potential Metal-Catalyzed Reactions Involving this compound

| Reaction Name | Coupling Partner | Potential Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 2,3-Diarylnaphthalene |

| Heck-Mizoroki | Alkene | 2,3-Divinylnaphthalene |

| Sonogashira | Terminal alkyne | 2,3-Di(alkynyl)naphthalene |

This table is illustrative of potential reactions and does not represent documented experimental results.

Mechanistic Investigations of Catalytic Transformations

The study of reaction mechanisms is crucial for the optimization of catalytic processes and the development of new catalysts. The reactivity of this compound in metal-catalyzed reactions could provide insights into the fundamental steps of catalytic cycles, such as oxidative addition and reductive elimination. For instance, studying the kinetics of the oxidative addition of this compound to a palladium(0) complex could help to elucidate the influence of the naphthalene backbone on this key step. Furthermore, the potential for chelation assistance from a nascent ligand formed in situ could be investigated. To date, no mechanistic studies specifically employing this compound to probe catalytic transformations have been published.

Supramolecular Chemistry and Host Guest Interactions

Design of Host Molecules and Receptors

The design of synthetic host molecules and receptors capable of selective guest binding is a cornerstone of supramolecular chemistry. The incorporation of specific structural motifs that can engage in directional non-covalent interactions is a key strategy in this endeavor. While the direct use of 2,3-diiodonaphthalene as a primary building block in the synthesis of complex host molecules is not extensively documented in dedicated studies, its structural features suggest its potential utility.

The iodine atoms in this compound can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic system. This directional nature makes halogen bonding a powerful tool in crystal engineering and the rational design of supramolecular architectures. In principle, the this compound moiety could be incorporated into larger macrocyclic or acyclic structures to create receptors with specific binding pockets. The orientation of the iodine atoms would pre-organize the molecule for directional interactions with suitable guest species.

Formation of Supramolecular Assemblies

Supramolecular assemblies are formed through the spontaneous association of molecules via non-covalent interactions. The crystal structure of this compound itself provides insight into its capacity for self-assembly. In the solid state, this compound molecules are planar and arrange themselves in a herring-bone packing motif csu.edu.auresearchgate.net. This arrangement is directed by weak intermolecular I···I interactions csu.edu.auresearchgate.net.

These I···I interactions, a form of halogen bonding, demonstrate the inherent ability of this compound to form ordered supramolecular assemblies through self-recognition. The formation of co-crystals, where two or more different molecules assemble in a regular, ordered crystalline lattice, is another important facet of supramolecular assembly. For instance, studies on other polycyclic aromatic hydrocarbons, such as naphthalene (B1677914), have shown their ability to form co-crystals with halogen bond donors. A co-crystal of naphthalene with 1,4-diiodoperchlorobenzene is held together primarily by C—I⋯π halogen bonds researchgate.netnih.gov. This suggests that the naphthalene core of this compound could similarly interact with suitable aromatic guest molecules.

Host-Guest Recognition Properties

Host-guest recognition is a fundamental process in supramolecular chemistry where a host molecule selectively binds to a specific guest molecule. The selectivity and strength of this binding are determined by the complementarity of the size, shape, and chemical properties of the host and guest.

While specific studies detailing the host-guest recognition properties of receptors explicitly incorporating a this compound unit are limited, the potential for such interactions can be inferred from its structure. The iodine atoms are capable of forming halogen bonds with a variety of halogen bond acceptors, including anions and neutral Lewis bases mdpi.com. Furthermore, the electron-rich naphthalene π-system could engage in anion-π interactions with anionic guests nih.govresearchgate.netnih.govrsc.org. Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic ring. Although naphthalene itself is electron-rich, the presence of electron-withdrawing iodine atoms can modulate its electronic properties, potentially enabling interactions with anions.

The combination of halogen bonding and other non-covalent forces, such as π-π stacking and van der Waals interactions, could lead to selective recognition of specific guest molecules. The design of a host molecule featuring a this compound unit would aim to create a binding cavity where these interactions can act in concert to achieve high affinity and selectivity for a target guest.

Self-Assembly Processes and Framework Materials

Self-assembly is the process by which disordered components spontaneously organize into ordered structures. The weak I···I intermolecular interactions observed in the crystal structure of this compound are a direct manifestation of its ability to self-assemble csu.edu.auresearchgate.net. This inherent tendency for self-organization can be harnessed in the construction of more complex framework materials.

The concept of "supramolecular synthons" is central to the rational design of crystalline solids. These are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions nih.govresearchgate.netuniversityofgalway.iesci-hub.senih.gov. The pattern of I···I interactions in this compound can be considered a supramolecular synthon that dictates the packing of the molecules in the crystal.

While there is a lack of specific reports on the use of this compound as a building block in porous framework materials like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs), its di-topic nature (having two iodine atoms) makes it a potential candidate for such applications. In principle, this compound could act as a linear linker, connecting metal nodes in MOFs or other organic building blocks in COFs through halogen bonding or other covalent bond-forming reactions. The predictable directionality of halogen bonds makes them an attractive tool for the programmed assembly of such extended networks.

Future Research Directions and Emerging Trends

Integration with Advanced Synthetic Methodologies

The twin iodine substituents on the naphthalene (B1677914) core of 2,3-diiodonaphthalene render it an exceptionally versatile building block for the construction of complex molecular architectures. The carbon-iodine bonds are highly amenable to a variety of modern synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com Future research is expected to increasingly integrate this compound with state-of-the-art synthetic methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.comwiley-vch.de The application of these reactions to this compound opens pathways to a vast array of disubstituted naphthalene derivatives. Research will likely focus on achieving site-selective or sequential couplings, allowing for the stepwise and controlled introduction of different functional groups at the 2- and 3-positions. Advances in ligand design and catalyst systems, including those based on N-heterocyclic carbenes (NHCs), could offer enhanced reactivity and selectivity for these transformations. mdpi.comnih.gov

Furthermore, the extension of cross-coupling reactions to form carbon-heteroatom bonds (e.g., C-N and C-O) is a growing field. nih.gov Applying these newer methodologies to this compound could yield novel classes of compounds with potential applications in medicinal chemistry and materials science. The development of one-pot, multicomponent reactions (MCRs) that utilize this compound as a key substrate could also streamline the synthesis of complex molecules, improving efficiency and reducing waste. mdpi.com

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(0) complexes (e.g., Pd(PPh₃)₄), Ligands, Base | 2,3-Diaryl or Divinylnaphthalenes |

| Sonogashira Coupling | Terminal Alkynes | Pd(0)/Cu(I) co-catalyst (e.g., PdCl₂(PPh₃)₂/CuI), Base | 2,3-Dialkynylnaphthalenes |

| Heck-Mizoroki Reaction | Alkenes | Pd(0) or Pd(II) source (e.g., Pd(OAc)₂), Base | 2,3-Distyrylnaphthalenes |

| Buchwald-Hartwig Amination | Amines | Pd(0) or Pd(II) source, Phosphine (B1218219) Ligands, Base | 2,3-Diaminonaphthalenes |

| Stille Coupling | Organostannanes | Pd(0) complexes | Functionalized 2,3-Disubstituted Naphthalenes |

Exploration in Novel Materials Systems

The rigid, planar structure of the naphthalene core makes it an attractive scaffold for the development of novel organic materials. This compound is a key precursor for synthesizing larger, π-conjugated systems with tailored electronic and photophysical properties for applications in organic electronics. rsc.org

A significant area of future research involves using this compound to construct advanced organic semiconductors. nih.gov Through iterative cross-coupling reactions, it can be used to synthesize oligomers and polymers incorporating the naphthalene unit. These materials are of interest for use in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). nih.govgatech.edu Specifically, naphthalene diimide (NDI) based polymers have shown promise as high-performance n-type semiconductors, and this compound could serve as a foundational unit to create novel NDI analogues or other electron-deficient building blocks. rsc.orgbeilstein-journals.org

The derivatization of this compound could also lead to new classes of liquid crystals, molecular sensors, and porous organic frameworks. The ability to introduce diverse functionalities at the 2- and 3-positions allows for fine-tuning of molecular packing, intermolecular interactions, and host-guest properties, which are critical for these applications. For example, the synthesis of 2,3-naphthalene-1,3,2-dithiazolyl radicals has been explored for creating molecular materials with interesting magnetic properties. rsc.org

| Material Class | Key Structural Feature | Potential Application |

|---|---|---|

| Conjugated Polymers | Extended π-conjugation via naphthalene backbone | Organic Semiconductors in OFETs and OPVs rsc.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Fused aromatic ring systems | Organic Light-Emitting Diodes (OLEDs) |

| Molecular Radicals | Stable radical centers on a naphthalene framework | Organic Magnetic Materials rsc.org |

| Porous Organic Frameworks (POFs) | Rigid, well-defined porous structures | Gas Storage and Separation |

Synergistic Experimental and Computational Approaches

To accelerate the discovery and optimization of new synthetic routes and materials based on this compound, a synergistic approach combining experimental synthesis with computational modeling is essential. Theoretical calculations can provide profound insights into molecular structure, reactivity, and electronic properties, thereby guiding experimental design and interpreting results. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the outcomes of synthetic transformations. For instance, modeling can help understand the regioselectivity of cross-coupling reactions, predict the stability of reaction intermediates, and elucidate reaction mechanisms. nih.gov In the context of materials science, computational studies can predict the electronic band gap, charge carrier mobility, and absorption spectra of novel polymers or molecular assemblies derived from this compound before their synthesis is attempted. This predictive power can save significant time and resources by prioritizing the most promising candidate materials for experimental investigation. rsc.org

Furthermore, computational analysis can illuminate the fundamental properties of the this compound molecule itself. Studies on the electronic structure and intramolecular steric repulsions between the vicinal iodine atoms can help explain its reactivity and conformational preferences. researchgate.net This fundamental understanding is crucial for rationally designing new molecules and materials with desired functions.

| Area of Study | Computational Method (Example) | Objective | Experimental Correlation |

|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | Calculate transition state energies and reaction pathways. | Kinetic studies and product analysis. |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | Predict HOMO/LUMO levels and UV-Vis absorption spectra. | Cyclic Voltammetry and UV-Vis Spectroscopy. |

| Molecular Structure | DFT Geometry Optimization | Determine bond lengths, angles, and steric interactions. researchgate.net | X-ray Crystallography and NMR Spectroscopy. |

| Material Performance | Molecular Dynamics (MD) | Simulate molecular packing and charge transport in solid state. | Device fabrication and characterization (e.g., OFET mobility). |

Sustainable Synthesis and Green Chemistry Considerations

Future research must also address the environmental impact of chemical synthesis, aligning with the principles of green chemistry. nih.govrsc.org This involves developing more sustainable methods for both the synthesis of this compound and its subsequent use as a chemical reagent.

Investigations into the synthesis of this compound itself could focus on replacing traditional reagents with more environmentally benign alternatives, reducing reaction times, and minimizing the generation of hazardous waste. For example, exploring iodine-mediated electrophilic cyclization reactions under mild conditions could provide a more efficient route. nih.govrsc.org

When using this compound as a building block, green chemistry principles can be applied by:

Improving Atom Economy: Designing reactions, such as addition or cyclization reactions, where most of the atoms from the reactants are incorporated into the final product.

Using Greener Solvents: Replacing conventional volatile organic compounds (VOCs) like DMF with more sustainable alternatives such as bio-based solvents (e.g., Cyrene) or ionic liquids. nih.govrsc.org